molecular formula C18H21NO4S B2650913 Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333454-38-9

Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2650913
CAS No.: 333454-38-9
M. Wt: 347.43
InChI Key: YKSNPBQKRZMODK-UHFFFAOYSA-N
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Description

Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both sulfonyl and glycinate groups in the molecule imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 2,5-dimethylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The glycinate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and glycinate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2,5-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
  • Methyl N-(2,5-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate
  • Methyl N-(2,5-dimethylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate

Uniqueness

Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of both 2,5-dimethylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the aromatic rings can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-6-9-16(10-7-13)24(21,22)19(12-18(20)23-4)17-11-14(2)5-8-15(17)3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSNPBQKRZMODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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